3-(p-Chlorophenoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H |
InChI Key |
RTBYFOOOYQPTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 P Chlorophenoxy Pyridine Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 3-(p-Chlorophenoxy)pyridine derivatives is intricately linked to the specific arrangement and properties of their constituent parts. The nature of halogen substituents, the electronic and steric properties of the pyridine (B92270) nitrogen, and the conformational state of the ether linkage all play critical roles in dictating how these molecules interact with their biological targets.
Influence of Halogen Substituents on Activity Profiles
The presence and type of halogen substituent on the phenoxy ring are significant modulators of biological activity. In the development of anticonvulsant agents based on a 5-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine core, the introduction of halogen atoms into the molecular structure was found to significantly enhance antiepileptic activity. thieme-connect.com Specifically, compounds featuring a p-chlorophenoxy or p-bromophenoxy group exhibited potent activity in the maximal electroshock (MES) model. thieme-connect.comnih.govwjpsronline.com The 5-(4-chlorophenoxy) derivative showed a median effective dose (ED₅₀) of 13.2 mg/kg, while the 5-(4-bromophenoxy) analog had an ED₅₀ of 15.8 mg/kg. nih.govwjpsronline.com
| Compound Scaffold | Halogen Substituent | Biological Target/Model | Observed Activity | Source |
|---|---|---|---|---|
| 5-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine | p-Chlorophenoxy | Anticonvulsant (MES test) | ED₅₀ = 13.2 mg/kg | nih.govwjpsronline.com |
| 5-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine | p-Bromophenoxy | Anticonvulsant (MES test) | ED₅₀ = 15.8 mg/kg | nih.govwjpsronline.com |
| GPR84 Agonist | Iodo | GPR84 Receptor | Highest potency | nih.govacs.org |
| GPR84 Agonist | Bromo | GPR84 Receptor | Decreased potency vs. Iodo | nih.govacs.org |
| GPR84 Agonist | Chloro | GPR84 Receptor | Decreased potency vs. Bromo | nih.govacs.org |
| GPR84 Agonist | Fluoro | GPR84 Receptor | Lowest potency | nih.govacs.org |
| BTK Inhibitor | p-Chloro | Bruton's Tyrosine Kinase | Highest potency in series | semanticscholar.org |
Role of the Pyridine Nitrogen in Ligand-Target Interactions
The nitrogen atom within the pyridine ring is a key pharmacophoric feature, acting as a hydrogen bond acceptor and playing a crucial role in molecular recognition at the target binding site. Its ability to form non-covalent interactions, such as hydrogen bonds, is often essential for anchoring the ligand in the correct orientation for biological activity. nih.gov In crystal engineering studies of pyridine amides, the pyridine nitrogen consistently participates in hydrogen bonding with carboxylic acid co-formers, forming stable synthons like –COOH···N(py). mdpi.comnih.gov
Conformational Flexibilities and Rigidities of the Phenoxy Linkage
However, the specific conformation adopted is crucial for activity. Studies on related diaryl ether structures have shown that the spatial geometry can be the main determinant of the final biological effect. pnas.org For instance, a coplanar arrangement of the aromatic moieties might favor interaction with an activating site, whereas a non-coplanar conformation could be required for high-affinity binding to a blocking site. pnas.org In some cases, the phenoxy moiety is responsible for key hydrophobic interactions within the binding pocket. mdpi.com Modifying the linkage, for example by introducing a second phenoxy group (phenoxyphenoxy), can alter potency but may also significantly improve properties like permeability, demonstrating the delicate balance between conformational freedom and pre-organization for optimal target engagement. mdpi.com
Mapping Chemical Space for Optimized Biological Profiles
To enhance the therapeutic potential of this compound derivatives, medicinal chemists systematically explore the surrounding chemical space. This involves introducing various substituents to modulate potency and selectivity, as well as employing isosteric and bioisosteric replacements to fine-tune physicochemical and pharmacological properties.
Exploration of Substituent Effects on Potency and Selectivity
The potency and selectivity of phenoxypyridine derivatives can be finely tuned by adding or modifying substituents on either the pyridine or the phenyl ring. In the development of P2X4 inhibitors, systematic substitution on a phenyl ring linked to a central scaffold revealed that the position of the substituent is critical. sci-hub.se An initial methyl scan showed that substitution at the ortho-position led to a significant boost in activity (IC₅₀ = 10 nM), while substitution at the para-position was not well tolerated (IC₅₀ = 317 nM). sci-hub.se Further exploration with other ortho-substituents like fluorine, chlorine, and trifluoromethyl all improved potency. sci-hub.se
Similarly, for GPR84 agonists, substitutions on the phenyl ring demonstrated clear structure-activity relationships. nih.govacs.org While para-halo-substitutions were tolerated, introducing hydrogen bond accepting groups like cyano or nitro at the para-position led to a decrease in potency. nih.gov In another series, a meta-iodo substitution increased potency 20-fold, indicating that this position was favorable for interaction with the receptor. nih.govacs.org These examples underscore the importance of systematic exploration of substituent effects to map out the steric and electronic requirements of the target binding site, thereby optimizing the compound's biological profile.
| Scaffold/Target | Substituent Position | Substituent | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| P2X4 Inhibitor | ortho | -CH₃ | 10 nM | sci-hub.se |
| P2X4 Inhibitor | meta | -CH₃ | 158 nM | sci-hub.se |
| P2X4 Inhibitor | para | -CH₃ | 317 nM | sci-hub.se |
| P2X4 Inhibitor | ortho | -OCH₃ | 2 nM | sci-hub.se |
| GPR84 Agonist | para | -Cl | EC₅₀ = 1.2 μM | nih.gov |
| GPR84 Agonist | para | -CN | EC₅₀ = 8.8 μM | nih.gov |
| GPR84 Agonist | para | -NO₂ | EC₅₀ = 3.9 μM | nih.gov |
Isosteric Replacements and Bioisosteric Modifications
Bioisosterism, the strategy of exchanging atoms or groups with alternatives that have similar physicochemical or topological properties, is a powerful tool in drug design. cambridgemedchemconsulting.comresearchgate.netbenthamscience.com The phenoxypyridine motif itself is often considered a bioisostere of a diphenyl ether. mdpi.comresearchgate.netnih.gov This specific replacement has been successfully used in the design of pesticides, where swapping a diphenyl ether for a phenoxypyridine scaffold led to significantly increased herbicidal activity. mdpi.comresearchgate.net This modification alters the electronic distribution and hydrogen bonding capacity of the molecule, leading to different and potentially improved interactions with the biological target. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a three-dimensional structure of a biological target, ligand-based drug design serves as a crucial approach for the discovery and optimization of lead compounds. bohrium.comnih.gov This methodology leverages the information from a set of molecules known to be active against a specific target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. fiveable.me These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netresearchgate.net
The process of generating a ligand-based pharmacophore model involves several key steps: the selection of a diverse set of active ligands, conformational analysis of these molecules to identify their bioactive conformations, superimposition of the ligands to find common features, and the generation and validation of the pharmacophore hypothesis. fiveable.meresearchgate.net This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. nih.gov Furthermore, pharmacophore models are integral to 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activities to guide drug design. nih.govnih.gov
The following table presents data on imidazo[1,2-a]pyridine (B132010) derivatives incorporating the 3-(p-chlorophenoxy) moiety and their COX-2 inhibitory activity.
| Compound ID | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5e | 0.05 | - | |
| 5f | 0.05 | - | |
| 5j | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine | 0.05 | >200 |
| 5i | - | 897.19 |
Data sourced from a study on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors. researchgate.net
Similarly, in the design of ligands for CLC-K chloride channels, the starting point was 3-phenyl-2-p-chlorophenoxy-propionic acid. pnas.org Structure-activity relationship studies revealed that constraining the conformation of this molecule by incorporating the chloro-phenoxy moiety into a benzofuran (B130515) system led to more potent inhibitors. pnas.org This indicates that the spatial orientation of the p-chlorophenoxy group is critical for high-affinity binding. Based on these findings, a pharmacophore model for CLC-K channel blockers was established, which will be instrumental in the development of more potent and selective drugs. pnas.org
The key pharmacophoric features identified from these studies for derivatives containing the this compound scaffold generally include:
A hydrophobic region: provided by the p-chlorophenyl ring.
An aromatic ring feature: from the pyridine ring.
A hydrogen bond acceptor: the nitrogen atom in the pyridine ring.
Specific spatial orientation: The ether linkage between the pyridine and the chlorophenyl ring dictates a particular angle and distance between these two key features, which appears to be crucial for binding to various biological targets.
These examples underscore the utility of the this compound moiety as a versatile scaffold in drug design. The application of pharmacophore modeling and ligand-based design principles allows for the systematic exploration of its chemical space to develop novel therapeutic agents with enhanced potency and selectivity. nih.gov
Preclinical Biological Activity Profiles: in Vitro and Ex Vivo Assessments
Antimicrobial Efficacy Studies
No specific studies detailing the in vitro or ex vivo antimicrobial efficacy of 3-(p-chlorophenoxy)pyridine were identified. Research on structurally related compounds, such as those containing a chlorophenoxy moiety and a pyridine (B92270) ring, has indicated potential for antimicrobial effects; however, direct evidence for this specific compound is lacking.
There is no available data from preclinical studies to define the antibacterial spectrum or potency of this compound. Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens have not been reported in the reviewed literature.
Similarly, there is a lack of specific data on the antifungal activity of this compound against pathogenic strains. While some related pyridine derivatives have been investigated for fungicidal properties, this particular compound has not been the subject of such published studies.
Due to the absence of studies on its primary antimicrobial activity, there is no information regarding the investigation of potential resistance mechanisms that bacteria or fungi might develop against this compound.
Antiviral Activity Assessments
No dedicated studies on the antiviral properties of this compound were found in the public scientific literature.
There is no available data to suggest that this compound has been evaluated for its ability to inhibit viral replication enzymes such as reverse transcriptase.
Preclinical studies assessing the efficacy of this compound against specific viral targets, including proteins of SARS-CoV-2 or HIV-1 reverse transcriptase, have not been identified.
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" that aligns with the detailed outline requested. The search did not yield studies on its cytotoxicity in cancer cell lines, its effects on cell cycle modulation and apoptosis, or its enzyme inhibition kinetics.
The provided search results contain information on various other pyridine derivatives and their biological activities. However, due to the strict instruction to focus solely on "this compound" and not introduce information outside the specified scope, an article adhering to the requested outline cannot be generated at this time.
Further research and publication of preclinical studies specifically investigating "this compound" are required to provide the data necessary to fulfill this request.
Enzyme Modulation and Inhibition Kinetics
Targeting Specific Enzyme Families (e.g., Phosphodiesterases, Kinases, Hydrolases)
Extensive searches of scientific literature and databases did not yield any specific data regarding the inhibitory or modulatory activity of this compound against key enzyme families such as phosphodiesterases, kinases, or hydrolases. Consequently, there is no available information on its potency, selectivity, or mechanism of action in relation to these enzymatic targets.
Receptor-Ligand Binding and Interaction Analysis
There is currently no publicly available research detailing the receptor-ligand binding profile of this compound.
Binding Assays and Affinity Determination (K_i, K_d values)
No studies reporting the binding affinity of this compound to any specific receptors were identified. Therefore, key affinity parameters such as the inhibition constant (K_i) and dissociation constant (K_d) are not available.
Selectivity Profiling Across Receptor Subtypes
In the absence of primary binding data, no selectivity profiling for this compound across various receptor subtypes has been documented.
Allosteric Modulation Investigations
There is no available evidence from the reviewed literature to suggest that this compound has been investigated as a potential allosteric modulator of any receptor.
Anti-inflammatory and Immunomodulatory Effects
No preclinical studies detailing the anti-inflammatory or immunomodulatory properties of this compound could be located in the public domain.
Modulation of Inflammatory Mediators (e.g., COX-2, IL-1β)
Specific data on the effect of this compound on the expression or activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) or interleukin-1 beta (IL-1β), is not available in the current body of scientific literature.
Exploration of Other Preclinical Pharmacological Activities
There is currently a lack of published research on the potential antidiabetic effects of this compound evaluated through cell-based assays. Investigations into its influence on critical pathways of glucose metabolism, such as glucose uptake in muscle or fat cells, insulin (B600854) secretion from pancreatic beta cells, or its impact on insulin signaling pathways in relevant cell lines, have not been reported in the scientific literature. Therefore, no data tables or detailed findings regarding its in vitro antidiabetic properties can be provided.
Exploratory studies into the neuropharmacological activity of this compound using synaptic models are not available in the current body of scientific research. There are no documented investigations into its effects on neurotransmitter systems, synaptic plasticity, or neuronal firing in either cellular or tissue-based synaptic models. As a result, its potential to modulate synaptic function remains uncharacterized.
Due to a lack of available scientific data regarding the biological activities of the chemical compound this compound, it is not possible to generate an article that meets the specific requirements of the provided outline. Extensive searches for research findings on its molecular targets, influence on signaling pathways, and cellular uptake have yielded no specific information.
Constructing an article without this foundational data would necessitate the fabrication of information, which would be scientifically inaccurate and misleading. Therefore, in the interest of maintaining scientific integrity and accuracy, the requested article cannot be produced at this time.
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
Investigation of Metabolic Pathways and Metabolite Identification
The metabolic fate of a xenobiotic compound, such as 3-(p-Chlorophenoxy)pyridine, is a critical determinant of its biological activity and residence time in an organism. The investigation of its metabolic pathways typically involves a combination of in vitro studies to assess stability and identify primary metabolites, followed by in vivo confirmation. The liver is the primary site of drug metabolism, facilitated by a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions and various transferases for Phase II conjugation reactions. thermofisher.comdergipark.org.tr
In vitro metabolic stability assays are fundamental in early-stage compound assessment, providing insights into a compound's susceptibility to metabolic breakdown. springernature.com These studies typically utilize liver-derived systems, such as liver microsomes or intact hepatocytes, which contain the necessary enzymatic machinery for drug metabolism. thermofisher.comdergipark.org.tr The stability of a compound is defined as its resistance to metabolism over time, often expressed as a half-life (t½) and intrinsic clearance (CLint). springernature.com
The general procedure involves incubating the test compound at a known concentration with a metabolically active system, such as rat, mouse, or human liver microsomes, in the presence of necessary cofactors like the NADPH-regenerating system. dergipark.org.trfrontiersin.org Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), and the reaction is quenched. thermofisher.com The concentration of the remaining parent compound is then quantified using analytical techniques like high-performance liquid chromatography with mass spectrometry (HPLC-MS). springernature.com
The data are used to calculate the rate of metabolism and, subsequently, the compound's half-life and intrinsic clearance. thermofisher.com The incorporation of nitrogen atoms into an aromatic system, as in the pyridine (B92270) ring of this compound, generally tends to increase metabolic stability by reducing the electron density of the ring system and making it less susceptible to oxidative metabolism compared to a simple phenyl ring. nih.gov
Table 1: Representative Data from an In Vitro Metabolic Stability Assay in Human Liver Microsomes
| Parameter | Value | Unit | Description |
| Incubation Time | 0 - 120 | min | Duration of the experiment. |
| Initial Concentration | 1 | µM | Starting concentration of the test compound. |
| Half-Life (t½) | 75 | min | Time required for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | 12.3 | µL/min/mg protein | Volume of microsomal matrix cleared of the compound per unit time, normalized to protein content. |
Note: The data presented in this table are illustrative and represent a typical outcome for a moderately stable compound. Actual experimental values for this compound would require specific laboratory investigation.
Identifying the major metabolites of a compound is crucial for understanding its complete biological profile. The structure of this compound presents several potential sites for metabolic modification. Based on established metabolic pathways for similar structures, such as chlorobiphenyls and other aromatic compounds, the primary metabolic transformations are expected to be Phase I oxidation reactions followed by Phase II conjugation. nih.gov
The most common Phase I reaction is hydroxylation, catalyzed by CYP enzymes. For this compound, this could occur on either the pyridine ring or the chlorophenyl ring. Hydroxylation of the chlorophenyl ring would lead to the formation of various chlorophenoxypyridinol isomers. A second major Phase I pathway could involve the cleavage of the ether bond, resulting in the formation of 4-chlorophenol (B41353) and 3-hydroxypyridine. Subsequent oxidation of these primary metabolites can lead to the formation of catechols (dihydroxy metabolites) and quinones, which are often reactive species. nih.gov
Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, where an endogenous polar molecule is attached to the metabolite. This process increases water solubility and facilitates excretion. The most common conjugation reactions are glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by SULTs). nih.gov
Table 2: Plausible Major Metabolites of this compound
| Metabolite Type | Proposed Structure / Description | Metabolic Pathway |
| Phase I: Hydroxylated Metabolite | Hydroxylation on the pyridine ring | CYP-mediated oxidation |
| Phase I: Hydroxylated Metabolite | Hydroxylation on the chlorophenyl ring | CYP-mediated oxidation |
| Phase I: Ether Bond Cleavage | Formation of 4-chlorophenol and 3-hydroxypyridine | CYP-mediated oxidation |
| Phase I: Dihydroxylated Metabolite | Formation of catechol derivatives (e.g., 3',4'-di-OH) | Further CYP-mediated oxidation |
| Phase II: Glucuronide Conjugate | Glucuronic acid attached to a hydroxylated metabolite | UGT-mediated conjugation |
| Phase II: Sulfate Conjugate | Sulfate group attached to a hydroxylated metabolite | SULT-mediated conjugation |
Note: The identification and structural confirmation of these proposed metabolites would require detailed analysis using techniques such as LC-MS/MS and NMR spectroscopy.
Electrochemical Decomposition Mechanisms and Pathways
Electrochemical decomposition, often categorized as an advanced oxidation process (AOP), is an effective method for the degradation of persistent organic pollutants. deswater.comresearchgate.net The degradation of this compound can be understood by examining the electrochemical behavior of its constituent parts: the chlorophenoxy group and the pyridine ring. deswater.comnih.gov Studies on related chlorophenoxy compounds and pyridine derivatives suggest two primary mechanistic pathways for electrochemical degradation, particularly when using high-performance electrodes like boron-doped diamond (BDD). deswater.comresearchgate.net
The first mechanism is a direct electro-oxidation at the anode surface. The this compound molecule adsorbs to the electrode and transfers electrons directly to the anode at a high potential, leading to the formation of radical cations and subsequent molecular breakdown. deswater.com
The second, and often dominant, pathway is an indirect oxidation mediated by powerful oxidizing species generated in situ. researchgate.netresearchgate.net The most significant of these is the hydroxyl radical (•OH), which is produced from the electrolysis of water at the anode surface. These hydroxyl radicals are highly reactive and non-selective, capable of attacking the aromatic rings, leading to hydroxylation, ring-opening, and eventual mineralization (conversion to CO₂, H₂O, and inorganic ions). deswater.com
The degradation pathway likely begins with the cleavage of the C-O-C ether bond, a common initial step in the oxidation of aryloxy herbicides. deswater.comresearchgate.net This would yield 4-chlorophenol and pyridine-derived fragments. The 4-chlorophenol can be further oxidized through dechlorination and hydroxylation to form hydroquinone, which then undergoes ring cleavage to form short-chain carboxylic acids before complete mineralization. researchgate.net The pyridine ring is also susceptible to attack by hydroxyl radicals, leading to its opening and degradation. nih.gov
Table 3: Proposed Intermediates in the Electrochemical Decomposition of this compound
| Intermediate Compound | Proposed Formation Pathway |
| 4-Chlorophenol | Cleavage of the ether bond |
| 3-Hydroxypyridine | Cleavage of the ether bond |
| Hydroquinone | Dechlorination and hydroxylation of 4-chlorophenol |
| Short-chain Carboxylic Acids (e.g., Maleic, Oxalic) | Oxidative ring-opening of aromatic intermediates |
| Chloride ions (Cl⁻) | Dechlorination from the chlorophenyl ring |
| Nitrate/Ammonium ions (NO₃⁻/NH₄⁺) | Mineralization of the pyridine ring |
Computational Chemistry and Molecular Modeling Applications in 3 P Chlorophenoxy Pyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(p-Chlorophenoxy)pyridine, docking simulations are instrumental in elucidating its potential interactions with various biological targets, such as enzymes or receptors.
The primary goal of molecular docking is to forecast the binding mode and affinity of a ligand, in this case, this compound, within the active site of a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable and favorable interaction.
For a molecule like this compound, with its distinct pyridine (B92270) and p-chlorophenoxy moieties, docking studies can reveal how these different parts of the molecule contribute to binding. For instance, the pyridine ring might act as a hydrogen bond acceptor, while the chlorophenoxy group could engage in hydrophobic or π-π stacking interactions. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure of the potential potency of the compound as an inhibitor or activator of the target.
While specific docking studies on this compound are not extensively reported in publicly available literature, research on analogous phenoxypyridine derivatives has demonstrated the utility of this approach in predicting their interactions with various kinases and other enzymes. These studies serve as a valuable blueprint for how this compound could be virtually screened against a panel of targets to identify potential biological activities.
Beyond predicting the binding pose, molecular docking is crucial for identifying the key amino acid residues within the target's active site that are critical for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
In a hypothetical docking of this compound, the nitrogen atom of the pyridine ring could form a hydrogen bond with a donor residue like a serine or threonine. The aromatic rings of both the pyridine and the chlorophenoxy groups could participate in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The chlorine atom, being an electron-withdrawing group, could also influence the electronic landscape of the phenoxy ring, potentially leading to specific halogen bonding interactions.
The table below illustrates a hypothetical summary of potential interactions between this compound and a generic kinase active site, based on common interaction patterns observed for similar inhibitors.
| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |
| Hydrogen Bond | Serine, Threonine, Cysteine | Pyridine Nitrogen |
| Hydrophobic Interaction | Leucine, Valine, Alanine | Phenyl Ring, Pyridine Ring |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl Ring, Pyridine Ring |
| Halogen Bond | Carbonyl oxygen of the backbone | Chlorine atom |
These detailed interaction maps are invaluable for structure-based drug design, allowing medicinal chemists to propose modifications to the this compound scaffold to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly useful when a set of analogues of this compound with known activities is available.
The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of phenoxypyridine derivatives, these could include descriptors like molecular weight, logP (a measure of lipophilicity), dipole moment, and various topological and electronic parameters.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). For instance, a 2D-QSAR study on 4-phenoxypyridine derivatives with antitumor activity utilized Principal Component Analysis (PCA) and MLR to develop a predictive model.
A hypothetical QSAR equation for a series of phenoxypyridine derivatives might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model would suggest that the biological activity is influenced by the lipophilicity, polarity, and size of the molecules in the series.
A critical aspect of QSAR modeling is the rigorous statistical validation of the developed models to ensure their predictive power and robustness. This is typically achieved through internal and external validation techniques.
Internal validation often involves cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.
External validation involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive ability is then assessed by comparing the predicted activities with the experimentally determined values for the test set.
Key statistical parameters used in QSAR model validation include:
R² (Coefficient of determination): Indicates the goodness of fit of the model.
Q² (Cross-validated R²): Measures the internal predictive ability of the model.
r²_pred (Predictive R² for the external test set): Assesses the external predictive power of the model.
For example, a QSAR study on 4-phenoxypyridine derivatives reported a model with R² = 0.77, Q² = 0.62, and an external validation R² = 0.90, indicating a statistically significant and predictive model.
The interpretation of the selected descriptors in the final QSAR model provides valuable insights into the structural requirements for the desired biological activity. This information can then be used to design new, more potent derivatives of this compound.
Advanced Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure and properties of molecules. For this compound, these calculations can elucidate properties that are not directly accessible through experimental means but are crucial for its reactivity and interactions.
Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry of this compound and to calculate a variety of its electronic properties. These properties include:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can be related to the chemical stability of the molecule.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
Partial Atomic Charges: These calculations provide the charge distribution at the atomic level, offering a more quantitative insight into the polarity of different parts of the molecule.
The data from these quantum chemical calculations can also be used as descriptors in the development of more sophisticated QSAR models. By providing a deeper understanding of the intrinsic properties of this compound, quantum chemical calculations serve as a powerful complement to molecular docking and QSAR studies in the comprehensive computational investigation of this compound.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org DFT calculations are crucial for understanding the reactivity, stability, and spectroscopic properties of this compound. These studies focus on the electron density to determine the molecule's energy and other properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For pyridine derivatives, DFT calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can elucidate how substituents and solvent environments influence these electronic properties. researchgate.net While specific experimental data for this compound is not available, theoretical calculations provide valuable predictions.
Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule |
Note: The values in this table are hypothetical and serve as representative examples of data obtained from DFT calculations.
Conformational Analysis and Energy Minimization
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around the ether linkage (C-O-C bond). Conformational analysis is the study of these different spatial arrangements (conformers) and their relative energies.
Energy minimization procedures, often coupled with computational methods like DFT or semi-empirical methods, are used to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface. This process involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The resulting Potential Energy Surface (PES) scan helps in identifying all low-energy, stable conformations. Understanding the preferred conformation is vital as it dictates how the molecule will interact with biological targets such as enzymes or receptors. researchgate.net
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that visualizes the charge distribution of a molecule. researchgate.netnih.gov It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is fundamental for predicting how a molecule will interact with other molecules, including biological targets. researchgate.netchemrxiv.orgchemrxiv.org
The MEP map is typically colored to represent different potential values. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue areas represent positive electrostatic potential, indicating regions prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the ether linkage would be expected to be regions of negative potential, while the hydrogen atoms of the pyridine ring would exhibit positive potential. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
While DFT and other quantum methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. researchgate.netnih.gov MD simulations are used to study the physical movements of atoms and molecules, providing detailed information about the conformational changes of this compound and its interactions with a biological target, such as a protein. mdpi.com
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. mdpi.com This allows researchers to observe how the ligand (this compound) binds to its target, the stability of the resulting complex, and the specific amino acid residues involved in the interaction. researchgate.netnih.gov Such simulations can reveal key binding modes, calculate binding free energies, and provide insights that are crucial for structure-based drug design.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.com The structure of this compound can serve as a scaffold or a starting point (a "hit" compound) for these campaigns.
Virtual libraries can be designed around this core structure by systematically adding different functional groups at various positions on the pyridine and phenyl rings. These virtual compounds are then computationally docked into the active site of a target protein, and their binding affinities are estimated using scoring functions. researchgate.net This process allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller, more manageable number of compounds for chemical synthesis and experimental testing. wuxibiology.comnih.gov
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For a compound to be an effective drug, it must possess favorable ADME properties. Computational models are widely used to predict these properties early in the drug discovery process, reducing the likelihood of late-stage failures. github.comchemrxiv.org Various online servers and software packages, such as pkCSM and Pre-ADMET, can predict a wide range of pharmacokinetic and physicochemical parameters based on a molecule's structure. nih.gov
These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties. github.comresearchgate.net For this compound, these tools can predict its solubility, permeability across biological membranes (like the blood-brain barrier), interaction with metabolic enzymes, and potential toxicity.
Table 2: Hypothetical In Silico ADME Profile for this compound
| ADME Parameter | Predicted Property | Implication for Drug Development |
| Absorption | ||
| Water Solubility (logS) | Moderately Soluble | Affects dissolution and absorption. |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |
| P-glycoprotein Substrate | No | Less likely to be removed from cells by efflux pumps. |
| Distribution | ||
| Plasma Protein Binding | High | May affect the free concentration of the drug available to act. |
| CNS Permeability | Permeable | Suggests the compound may cross the blood-brain barrier. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life in the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |
| hERG I Inhibitor | Low risk | Reduced risk of cardiac side effects. |
Note: This table contains hypothetical data generated for illustrative purposes based on typical computational ADME predictions for similar small molecules.
Future Research Directions and Translational Perspectives for 3 P Chlorophenoxy Pyridine
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Specificity
The development of novel analogs of 3-(p-Chlorophenoxy)pyridine is a primary focus for enhancing its therapeutic potential. Future synthetic strategies will likely concentrate on modifications to both the pyridine (B92270) and the chlorophenoxy rings to improve biological activity and selectivity. For instance, the introduction of various substituents on the pyridine ring has been shown to significantly influence the potency of related compounds. Research on other pyridine derivatives has demonstrated that the addition of groups like vinyl or chloro can substantially increase binding affinity to biological targets. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By systematically altering the chemical structure and assessing the impact on efficacy, researchers can identify key pharmacophoric features. This approach has been successful in developing highly selective inhibitors for specific enzyme isoforms, such as TYK2 kinase, by targeting unique domains within the protein structure. nih.gov The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties, represents another promising avenue for creating multifunctional therapeutic agents with enhanced properties. mdpi.com
Future work will also likely involve the creation of libraries of derivatives to be screened against various biological targets. High-throughput synthesis and screening techniques will be instrumental in accelerating the discovery of lead compounds with optimized characteristics.
Exploration of Novel Biological Targets for Therapeutic Intervention
While initial studies may have identified certain biological activities, the full therapeutic potential of this compound and its analogs is likely yet to be uncovered. A key future direction is the comprehensive screening of these compounds against a wide array of biological targets to identify novel therapeutic applications. The pyridine scaffold is a common feature in many approved drugs and is known to interact with a diverse range of biological entities, including kinases, G-protein coupled receptors, and ion channels. mdpi.comnih.gov
For example, various pyridine derivatives have shown significant potential as anticancer agents by targeting critical signaling pathways. mdpi.comresearchgate.net Some have been developed as potent and selective inhibitors of kinases like PIM-1, EGFR, and BRAF V600E, which are often dysregulated in cancer. mdpi.comnih.gov Investigations into the anticancer activity of novel this compound derivatives could reveal new mechanisms of action, such as the induction of apoptosis or cell cycle arrest in cancer cells. rsc.org Furthermore, analogs of other substituted pyridines have been evaluated as nicotinic receptor ligands, indicating a potential role in neurological disorders. nih.gov
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | PIM-1, EGFR, BRAF V600E, TYK2 | Oncology, Inflammatory Diseases |
| Nicotinic Receptors | α4β2, α7 | Neurological Disorders |
Combination Studies for Synergistic Biological Effects
To enhance therapeutic efficacy and overcome potential resistance mechanisms, future research should explore the use of this compound derivatives in combination with other therapeutic agents. nih.gov Combination therapy is a cornerstone of treatment for many complex diseases, including cancer. nih.gov The goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. nih.gov
For instance, if a derivative of this compound is found to inhibit a specific cancer-related pathway, it could be combined with conventional chemotherapy or other targeted therapies. nih.gov Such combinations can allow for lower doses of each agent, potentially reducing toxicity and side effects. nih.gov Preclinical in vitro and in vivo models will be essential for identifying synergistic combinations and elucidating the underlying mechanisms of their enhanced activity. nih.gov
Development of Advanced Mechanistic Probes
To better understand the mechanism of action of this compound and its derivatives, the development of specialized chemical probes is essential. These probes can be designed by incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure without significantly altering its biological activity. Such tools are invaluable for a variety of experimental applications, including:
Target Identification and Validation: Probes can be used to isolate and identify the specific binding partners of the compound within cells.
Cellular Localization Studies: Fluorescently tagged derivatives can be visualized using advanced microscopy techniques to determine their subcellular distribution.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be tracked in vivo to provide insights into their absorption, distribution, metabolism, and excretion.
The insights gained from these studies will be critical for optimizing the design of future drug candidates and for understanding the fundamental biology of the pathways they modulate.
Potential Applications Beyond Pharmaceutical Sciences
The utility of the this compound scaffold may extend beyond human therapeutics into other areas of chemical and biological sciences.
Pyridine-based compounds are of significant importance in the agrochemical industry, serving as active ingredients in a wide range of herbicides, insecticides, and fungicides. researchgate.netnih.gov The pyridine ring is a key component of many commercially successful agrochemicals. researchgate.net Given that certain pyridine herbicides are used to control broadleaf weeds in various agricultural and non-agricultural settings, there is potential for derivatives of this compound to be explored for similar applications. epa.gov The mode of action for some pyridine-based pesticides involves the modulation of chloride ion channels. researchgate.net Future research could involve screening this compound and its analogs for activity against common agricultural pests and weeds. The development of new agrochemicals is crucial for improving crop yields and managing pest resistance. nih.gov
The structural features of this compound suggest potential applications in materials science and catalysis. Phenoxy-imine pyridine ligands, which share structural similarities, have been used to create zinc complexes that act as efficient catalysts for polymerization reactions. rsc.org Specifically, these catalysts have been shown to be effective in the ring-opening polymerization of L-lactide to produce polyesters, even under industrial conditions. rsc.org The electronic properties of the pyridine and chlorophenoxy rings could be harnessed in the design of novel ligands for transition metal catalysts, potentially leading to new applications in organic synthesis and polymer chemistry. Further research in this area could involve synthesizing metal complexes of this compound derivatives and evaluating their catalytic performance in various chemical transformations.
Q & A
Q. What are the established synthetic routes for 3-(p-Chlorophenoxy)pyridine, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nucleophilic aromatic substitution, where pyridine derivatives react with p-chlorophenol under catalytic conditions. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃ or ZnCl₂) enhance electrophilicity at the pyridine ring .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics .
- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-product formation . Yield optimization involves monitoring reaction progress via TLC or HPLC and quenching with aqueous bases to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting and chlorine-induced deshielding) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₇ClN₂O) and isotopic patterns from chlorine .
- FT-IR : Peaks near 1240 cm⁻¹ (C-O-C stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Waste disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .
Q. How does this compound react under acidic or basic conditions?
- Acidic conditions : The pyridine nitrogen may protonate, increasing electrophilicity for further substitution .
- Basic conditions : Deprotonation of phenolic oxygen can trigger nucleophilic attacks or ring-opening reactions . Reactivity studies should employ pH-controlled experiments with in situ monitoring (e.g., UV-Vis spectroscopy) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences at low temperatures .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles or intermediates?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- DFT calculations : Model transition states to predict regioselectivity in substitution reactions .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Assay standardization : Control variables like cell line viability, incubation time, and solvent (DMSO vs. saline) to minimize variability .
- Dose-response curves : Use Hill slope analysis to differentiate specific binding from nonspecific effects .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- QSAR models : Corrogate structural descriptors (e.g., logP, topological polar surface area) with bioavailability data .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity risks .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound analogs?
- Fragment-based design : Systematically modify the chlorophenoxy group (e.g., substituent position, electron-withdrawing groups) .
- Parallel synthesis : Use combinatorial libraries to screen >100 analogs for bioactivity .
- Crystallography : Co-crystallize active derivatives with target enzymes to identify binding motifs .
Q. How can this compound be functionalized for applications in material science?
- Coordination chemistry : Ligand design for metal-organic frameworks (MOFs) using pyridine’s nitrogen as a binding site .
- Polymer synthesis : Incorporate into conjugated polymers via Suzuki coupling to tune electronic properties .
- Surface functionalization : Attach to nanoparticles via thiol- or amine-linkers for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
